
1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. TAK-659 is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of B cells. The inhibition of BTK has been shown to be effective in the treatment of various types of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenstrom's macroglobulinemia.
作用機序
1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one works by selectively targeting and inhibiting the activity of BTK, a protein kinase that is essential for the survival and proliferation of B cells. BTK is a key component of the B-cell receptor signaling pathway, which plays a critical role in the development and maintenance of B-cell malignancies. By inhibiting BTK, this compound disrupts this pathway and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has been shown to have other biochemical and physiological effects. In a study published in the Journal of Pharmacology and Experimental Therapeutics, this compound was found to inhibit the production of inflammatory cytokines in human peripheral blood mononuclear cells. This suggests that this compound may have potential as a treatment for autoimmune and inflammatory diseases.
実験室実験の利点と制限
One of the advantages of 1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one is its high selectivity for BTK, which reduces the risk of off-target effects. Additionally, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of this compound is its potential to cause adverse effects on the immune system, as BTK is also involved in the function of other immune cells besides B cells.
将来の方向性
There are several future directions for the development and application of 1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one. One area of research is the identification of biomarkers that can predict response to this compound treatment. Another area of interest is the combination of this compound with other drugs, such as immune checkpoint inhibitors, to enhance its anti-cancer effects. Additionally, the potential use of this compound in the treatment of autoimmune and inflammatory diseases warrants further investigation.
合成法
The synthesis of 1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one involves a multi-step process that begins with the reaction of pyridine-3-carboxaldehyde with 2-bromoethylamine hydrobromide to form 2-(pyridin-3-yl)ethylamine. This intermediate is then reacted with 2-azido-1-(pyrrolidin-1-yl)ethan-1-one to form the triazole ring. Finally, the resulting compound is treated with 1-(2-bromoethyl)-4-methylpiperazine to form this compound.
科学的研究の応用
1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethan-1-one has been extensively studied in preclinical models and has demonstrated promising results in the treatment of B-cell malignancies. In a study published in Cancer Research, this compound was shown to induce apoptosis (programmed cell death) in chronic lymphocytic leukemia cells and inhibit the growth of mantle cell lymphoma cells both in vitro and in vivo. Another study published in Blood showed that this compound was effective in inhibiting the proliferation of Waldenstrom's macroglobulinemia cells and inducing cell death.
特性
IUPAC Name |
2-pyridin-3-yl-1-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c20-14(9-12-3-1-5-15-10-12)18-8-2-4-13(18)11-19-16-6-7-17-19/h1,3,5-7,10,13H,2,4,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMODHARPOZTTPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CN=CC=C2)CN3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

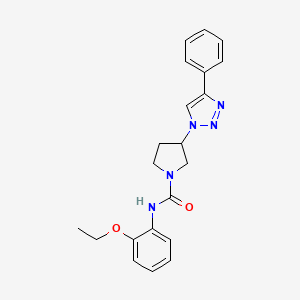
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2786758.png)
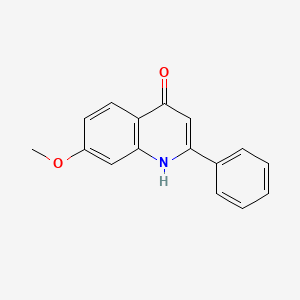
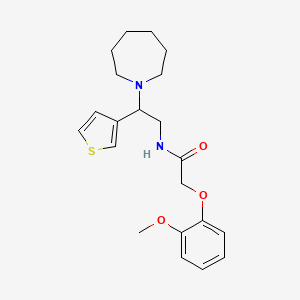

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3,5,6-trimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2786767.png)
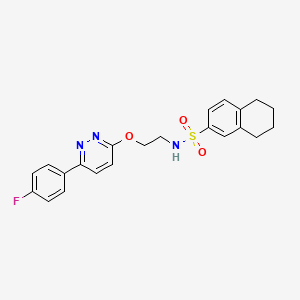


![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2786772.png)
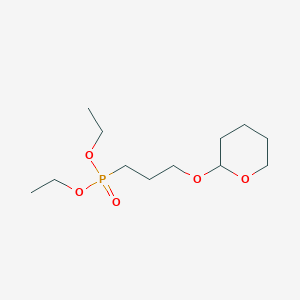
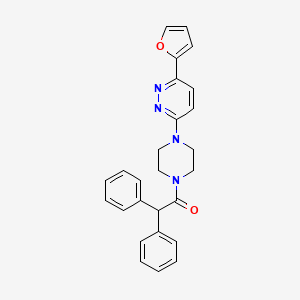
![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2786776.png)
![4-(N-benzyl-N-methylsulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2786778.png)